molecular formula C12H12BrN B3184128 4-Bromo-2,5,7-trimethylquinoline CAS No. 1070879-59-2

4-Bromo-2,5,7-trimethylquinoline

Cat. No.: B3184128
CAS No.: 1070879-59-2
M. Wt: 250.13 g/mol
InChI Key: CPEXXDIUHQMTLZ-UHFFFAOYSA-N
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Description

4-Bromo-2,5,7-trimethylquinoline (CAS 1070879-59-2) is a brominated quinoline derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. With a molecular formula of C12H12BrN and a molecular weight of 250.13 g/mol, this compound is part of a class of substituted quinolines that have been identified as inhibitors of the human proteasome, representing a new class of nonpeptidic, noncovalent proteasome inhibitors . Quinolines substituted with hydrophobic residues, such as methyl groups, have shown significantly improved potency in inhibiting the chymotryptic-like proteolytic activity of the proteasome, a key target in cancer research, particularly for multiple myeloma and mantle cell lymphoma . The structural features of this compound make it a versatile precursor for the synthesis of various pharmaceuticals, agrochemicals, and other bioactive molecules . Its reactivity allows for further functionalization, enabling researchers to explore its potential applications in diverse fields, including the development of medications for infectious diseases, oncology, and inflammation . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1070879-59-2

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

4-bromo-2,5,7-trimethylquinoline

InChI

InChI=1S/C12H12BrN/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3

InChI Key

CPEXXDIUHQMTLZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=C(C=C2Br)C)C

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(C=C2Br)C)C

Origin of Product

United States

Scientific Research Applications

Biological Research Applications

1. Proteasome Inhibition

One of the most significant applications of 4-Bromo-2,5,7-trimethylquinoline is its role as a noncovalent proteasome inhibitor. Proteasomes are vital for degrading ubiquitinated proteins, and their inhibition is a promising strategy for cancer therapy.

  • Mechanism of Action : Research indicates that quinoline derivatives can selectively inhibit specific proteasome subunits, leading to the accumulation of pro-apoptotic factors in cancer cells. For instance, a study demonstrated that certain quinolines exhibited low micromolar efficacy in inhibiting the 20S proteasome, with IC50 values indicating their potency against chymotryptic activity .
  • Case Study : In vitro studies using HeLa cells showed that this compound effectively inhibited NF-κB mediated gene transcription following TNF-α stimulation, demonstrating its potential as an anticancer agent .
CompoundIC50 (μM)Activity Type
This compound12.1NF-κB Inhibition
Quinoline 714.4Proteasome Inhibition

2. Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. The presence of bromine in this compound enhances its interaction with microbial cell membranes, potentially leading to increased antimicrobial efficacy.

Chemical Synthesis Applications

1. Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various functional group modifications.

  • Synthesis Methodology : The compound can be synthesized through several methods including cyclization reactions involving substituted anilines and α-bromoketones. These reactions are crucial for developing new materials with tailored properties.

2. Development of New Materials

The compound's chemical stability and reactivity make it suitable for creating novel materials in polymer science and nanotechnology.

Material Science Applications

1. Photovoltaic Materials

Recent studies suggest that quinoline derivatives can be incorporated into photovoltaic devices due to their electronic properties. The ability to tune the electronic bandgap through structural modifications allows for the development of more efficient solar cells.

Application AreaPotential Benefits
PhotovoltaicsEnhanced efficiency through optimized electronic properties
Polymer ScienceDevelopment of new polymers with improved thermal and mechanical properties

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

The substituent positions and functional groups significantly influence molecular weight, density, boiling point, and reactivity. Key comparisons are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Features
4-Bromo-2,5,7-trimethylquinoline 4-Br, 2,5,7-Me C₁₂H₁₂BrN 250.14* ~1.45† ~340† High steric bulk, electron-donating methyl groups
2-Bromo-4,7-dimethylquinoline 2-Br, 4,7-Me C₁₁H₁₀BrN 236.11 - - Bromine at 2-position alters electronic effects
3-Bromo-4-chloro-2,5,7-trimethylquinoline 3-Br,4-Cl,2,5,7-Me C₁₂H₁₁BrClN 284.58 1.468 344.1 Chloro substituent increases polarity and molecular weight
6-Bromo-2-(trifluoromethyl)quinoline 6-Br, 2-CF₃ C₁₀H₅BrF₃N 276.05 - - Strong electron-withdrawing CF₃ group deactivates the ring

*Predicted based on analogous structures.
†Estimated using computational models (e.g., ACD/Labs).

Key Observations:
  • Electronic Effects: Methyl groups are electron-donating, activating the quinoline ring toward electrophilic substitution. Bromine at the 4-position directs incoming electrophiles to the 6- or 8-positions .
  • Boiling Point: Increased molecular weight and halogen presence correlate with higher boiling points. For example, 3-bromo-4-chloro-2,5,7-trimethylquinoline has a boiling point of 344.1°C .

Crystallographic and Intermolecular Interactions

  • Crystal Packing: Methyl groups influence packing efficiency. For instance, 2-bromo-5,7-dimethoxy-4-phenylquinoline forms centrosymmetric tetramers via C–H⋯N and C–H⋯O hydrogen bonds . In contrast, methyl-substituted quinolines like the target compound may exhibit weaker π-π stacking due to steric bulk.
  • Halogen Bonding: Bromine participates in C–Br⋯π interactions (e.g., Br⋯centroid distances of 3.43–3.60 Å in 2-bromo-5,7-dimethoxy-4-phenylquinoline) , which could stabilize the crystal lattice of this compound.

Q & A

Basic: What synthetic methodologies are commonly employed for introducing bromine at the 4-position of trimethylquinoline derivatives?

Answer: Bromination of quinoline derivatives typically involves electrophilic aromatic substitution. For regioselective bromination at the 4-position, directing groups (e.g., methyl substituents) influence the reactivity. A common method uses bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or CCl₄) under controlled temperature (0–50°C) . For example, in structurally similar compounds like 4,6-dibromo-2-(trifluoromethyl)quinoline, bromination proceeds via radical intermediates when NBS is activated by light or initiators . Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Advanced: How can conflicting regioselectivity in bromination be resolved for 4-bromo-2,5,7-trimethylquinoline derivatives?

Answer: Regioselectivity conflicts arise due to competing electronic effects of substituents. For instance, methyl groups at the 2-, 5-, and 7-positions create steric and electronic environments that may favor bromination at alternate positions. Computational tools (e.g., DFT calculations) predict electron density distribution to identify reactive sites . Experimentally, adjusting solvent polarity (e.g., switching from DMF to acetic acid) or using catalytic Lewis acids (e.g., FeCl₃) can redirect bromine to the 4-position . Validation via single-crystal X-ray diffraction or 2D NMR (e.g., NOESY) resolves structural ambiguities .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Methyl groups (δ ~2.3–2.8 ppm) and aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns. Coupling constants (e.g., J = 8–10 Hz for adjacent protons) distinguish quinoline isomers .
  • HRMS : Exact mass analysis (e.g., ESI-MS) confirms molecular formula (C₁₂H₁₂BrN⁺ requires m/z 250.0084) .
  • IR : Stretching frequencies for C-Br (~550 cm⁻¹) and C=N (~1600 cm⁻¹) validate functional groups .

Advanced: How do steric effects from methyl groups influence the reactivity of this compound in cross-coupling reactions?

Answer: Methyl groups at the 2-, 5-, and 7-positions hinder access to the 4-bromo site, reducing efficiency in Suzuki-Miyaura or Buchwald-Hartwig couplings. To mitigate steric hindrance:

  • Use bulky ligands (e.g., XPhos) to stabilize Pd catalysts .
  • Increase reaction temperatures (80–120°C) and extend reaction times (24–48 hours) .
  • Replace bromine with more reactive leaving groups (e.g., triflate) if coupling fails .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Brominated quinolines degrade under UV light; store in amber vials at –20°C .
  • Moisture : Hygroscopicity is low, but desiccants (silica gel) are recommended for long-term storage .
  • Air sensitivity : No oxidation reported for bromoquinolines, but inert atmosphere (N₂/Ar) is advised for >1-year storage .

Advanced: How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

Answer: Compare with derivatives like 4-chloro-2,5,7-trimethylquinoline (CID 12326337) and 6-bromo-4-chloroquinoline (CAS 65340-70-7) :

  • Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity, enhancing binding to biological targets (e.g., enzymes).
  • Methyl groups improve lipophilicity, affecting membrane permeability in cellular assays .
  • Quantitative SAR (QSAR) models use Hammett constants (σ) and logP values to predict bioactivity trends .

Basic: What chromatographic methods optimize purity assessment of this compound?

Answer:

  • HPLC : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm .
  • TLC : Silica gel 60 F₂₅₄ plates; hexane/ethyl acetate (3:1) eluent (Rf ~0.5) .
  • Purity >98% is achievable via recrystallization from ethanol/water mixtures .

Advanced: How to address discrepancies in reported biological activity data for brominated quinolines?

Answer: Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

  • Validate activity via orthogonal assays (e.g., enzymatic vs. cell-based).
  • Reproduce synthesis and purity protocols from literature (e.g., CAS 65340-70-7 for 6-bromo-4-chloroquinoline) .
  • Use standardized positive controls (e.g., chloroquine for antimalarial studies) .

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